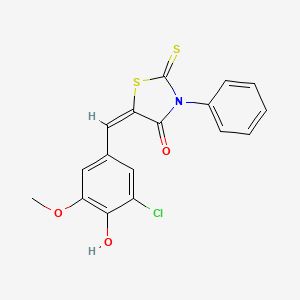![molecular formula C22H24N8O5 B11707389 2,4-di(morpholin-4-yl)-6-[(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine](/img/structure/B11707389.png)
2,4-di(morpholin-4-yl)-6-[(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-di(morpholin-4-yl)-6-[(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by its morpholine and nitrophenyl substituents, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-di(morpholin-4-yl)-6-[(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazine Core: Starting with cyanuric chloride, the triazine core can be formed through nucleophilic substitution reactions.
Introduction of Morpholine Groups: Morpholine can be introduced via nucleophilic substitution, replacing chlorine atoms on the triazine ring.
Addition of the Hydrazinyl Group: The hydrazinyl group can be introduced through a condensation reaction with appropriate hydrazine derivatives.
Attachment of the Nitrophenyl-Furan Moiety: This step may involve a condensation reaction between the hydrazinyl group and the nitrophenyl-furan aldehyde.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine or hydrazinyl groups.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the triazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, or other nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science:
Biology
Drug Development: The compound’s unique structure may make it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Medicine
Therapeutic Agents: Research may explore its potential as a therapeutic agent due to its biological activity.
Industry
Agriculture: Possible use as a pesticide or herbicide due to its triazine core.
Polymer Science: Incorporation into polymers to enhance specific properties.
作用機序
The mechanism of action would depend on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
類似化合物との比較
Similar Compounds
2,4,6-trimorpholino-1,3,5-triazine: Similar triazine core with morpholine substituents.
2,4-diamino-6-(2-nitrophenyl)-1,3,5-triazine: Similar nitrophenyl substituent but different functional groups.
Uniqueness
The unique combination of morpholine, nitrophenyl, and furan moieties in 2,4-di(morpholin-4-yl)-6-[(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine may impart distinct chemical and biological properties, setting it apart from other triazine derivatives.
特性
分子式 |
C22H24N8O5 |
|---|---|
分子量 |
480.5 g/mol |
IUPAC名 |
4,6-dimorpholin-4-yl-N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C22H24N8O5/c31-30(32)18-4-2-1-3-17(18)19-6-5-16(35-19)15-23-27-20-24-21(28-7-11-33-12-8-28)26-22(25-20)29-9-13-34-14-10-29/h1-6,15H,7-14H2,(H,24,25,26,27)/b23-15+ |
InChIキー |
FNPAWDKFSGTIRJ-HZHRSRAPSA-N |
異性体SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])N5CCOCC5 |
正規SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])N5CCOCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11707306.png)
![N-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11707310.png)
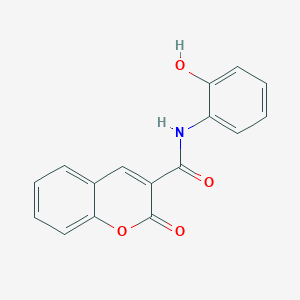
![N'-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B11707330.png)
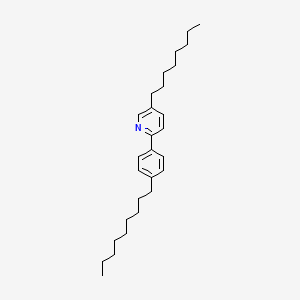
![Ethyl 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11707336.png)
![3-[({[2,2,2-Trichloro-1-(1-naphthoylamino)ethyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B11707343.png)
![Propyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate](/img/structure/B11707355.png)
![N-(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11707371.png)
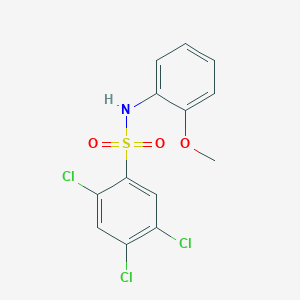
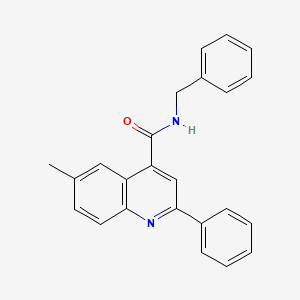
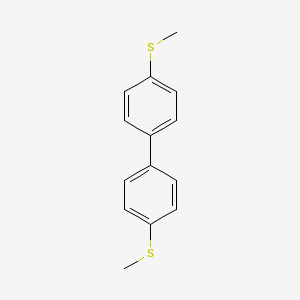
![4-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B11707397.png)
